2-Amino-2',5-dichlorobenzophenone oxime

Descripción

2-Amino-2',5-dichlorobenzophenone oxime (C₁₃H₉Cl₂NO, molecular weight 266.123) is a benzophenone derivative with two chlorine substituents at the 2' and 5 positions and an amino group at the 2 position . It is non-chiral, lacking stereochemical complexity, and serves as a critical intermediate in pharmaceutical synthesis, particularly for benzodiazepines like lorazepam . The compound is synthesized by reacting 2-amino-2',5-dichlorobenzophenone with hydroxylamine, followed by chloroacetylchloride and methylamine . It is also a metabolite of lorazepam and lormetazepam, detected in hydrolyzed urine during clinical testing .

Propiedades

IUPAC Name |

(NZ)-N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(16)10(7-8)13(17-18)9-3-1-2-4-11(9)15/h1-7,18H,16H2/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSSBMNCLJUFRY-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)C2=C(C=CC(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13949-49-0 | |

| Record name | 2-amino-2',5-dichlorobenzophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticonvulsant and Sedative Properties

The compound is recognized for its potential as an anticonvulsant and sedative agent. It serves as an intermediate in the synthesis of several benzodiazepine derivatives, which are widely used in treating anxiety, insomnia, and seizure disorders. For instance, it has been utilized in the preparation of lorazepam, a well-known anxiolytic medication. The synthesis typically involves acylation reactions where 2-amino-2',5-dichlorobenzophenone oxime reacts with chloroacetyl chloride to form various intermediates that lead to pharmacologically active compounds .

Table 1: Benzodiazepine Derivatives Synthesized from this compound

Synthetic Applications

Intermediate for Organic Synthesis

This compound is also employed as an intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic synthesis.

Case Study: Synthesis of Quinazolines

Recent studies have demonstrated the utility of this compound in synthesizing quinazolines, which are nitrogen-containing heterocycles known for their diverse biological activities, including anticancer and anti-inflammatory properties. A specific method involves heating this compound with thiourea under microwave conditions to yield quinazoline derivatives .

Table 2: Quinazolines Derived from this compound

| Quinazoline Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-Phenylquinazoline | 39.7 | Microwave at 140°C for 10 hours |

| 6-Nitroquinazoline | 33.0 | Microwave at 140°C for 20 hours |

Chemical Properties and Stability

The chemical stability of this compound is crucial for its applications in pharmaceuticals. The compound exhibits a melting point range of approximately 199-201°C, indicating its solid-state stability under standard conditions . Its solubility characteristics also play a role in its reactivity and suitability for various synthetic pathways.

Mecanismo De Acción

The mechanism by which 2-Amino-2',5-dichlorobenzophenone oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a nucleophile, participating in various biochemical reactions. The amino group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparación Con Compuestos Similares

Table 1: Molecular and Physical Properties

Key Differences:

- Chlorination Pattern: The dichloro-substitution in this compound distinguishes it from monochloro analogs like 2-amino-5-chlorobenzophenone oxime, affecting electronic properties and reactivity .

- Melting Point: The oxime derivative has a defined melting point (87–89°C), unlike 2-amino-4-chlorobenzothiazole (203–205°C), reflecting differences in molecular rigidity .

Pharmacological and Analytical Relevance

- Metabolite Specificity: this compound is specific to lorazepam/lormetazepam metabolism, whereas 2-amino-5-chlorobenzophenone is a diazepam metabolite. Their structural similarity necessitates careful chromatographic separation to avoid misidentification in urine assays .

Industrial and Commercial Use

- Pharmaceutical Role: This oxime is a regulated impurity in lorazepam (USP/EP standards ) and is commercially available at high purity (≥98%) for API synthesis . In contrast, 2-amino-5-chlorobenzophenone oxime is less prevalent in drug manufacturing .

- Cost and Availability: Priced at ¥61,300/25g, 2-amino-5-chlorobenzophenone oxime is significantly costlier than dichloro analogs, reflecting its niche applications .

Actividad Biológica

Chemical Identity and Properties

2-Amino-2',5-dichlorobenzophenone oxime (CAS Number: 13949-49-0) is an organic compound characterized by the presence of an oxime functional group attached to a dichlorobenzophenone backbone. Its molecular formula is , with a molecular weight of approximately 266.12 g/mol. The compound is typically odorless and insoluble in water, with a melting point ranging from 87°C to 89°C .

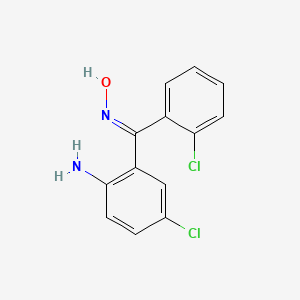

Chemical Structure

The structure of this compound can be represented as follows:

This structural configuration allows for various chemical interactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism may involve the activation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly in pathways related to inflammation and immune response .

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular damage in pathogens and cancer cells alike .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Apoptosis

In another study, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with 50 µM of the compound resulted in a significant increase in apoptotic cells, as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a promising lead for further development in cancer therapeutics.

Métodos De Preparación

Ethanol-Based Reflux Method (Patent CN112574064A)

This method, adapted from a Chinese patent, involves the following steps:

Raw Materials:

-

2-Amino-2',5-dichlorobenzophenone: 490–515 g

-

Hydroxylamine hydrochloride: 185–200 g

-

Sodium hydroxide: 200–215 g

-

Ethanol: 3,450–3,600 mL

-

Activated carbon: 10–15 g

Procedure:

-

Combine ethanol, 2-amino-2',5-dichlorobenzophenone, hydroxylamine hydrochloride, and NaOH in a 5 L reaction vessel.

-

Reflux at 78–80°C for 3 hours with continuous stirring.

-

Add activated carbon to adsorb byproducts, then filter hot.

-

Neutralize filtrate with acetic acid to pH 6–7.

-

Cool to 0–5°C for crystallization, then isolate via vacuum filtration.

Optimized Parameters:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Ethanol volume (mL) | 3,450 | 3,550 | 3,600 |

| Benzophenone (g) | 490 | 510 | 515 |

| Hydroxylamine HCl (g) | 185 | 190 | 200 |

| NaOH (g) | 200 | 205 | 215 |

| Yield (%) | 88.2 | 89.5 | 91.3 |

Advantages:

Palladium-Catalyzed Hydrogenation Followed by Oximation (US3213139A)

This two-step approach, derived from a U.S. patent, first prepares the benzophenone precursor via hydrogenation:

Step 1: Synthesis of 2-Amino-2',5-Dichlorobenzophenone

-

React 5-halo-2-aminobenzophenone with H₂ gas over palladium catalyst.

-

Use halide ion acceptors (e.g., Ag₂O) to prevent catalyst poisoning.

Step 2: Oxime Formation

-

Dissolve the hydrogenated product in ethanol.

-

Add hydroxylamine hydrochloride and NaOH (molar ratio 1:2.2).

-

Reflux for 4 hours, then isolate as described in Section 2.1.

Key Data:

Critical Analysis of Methodologies

Solvent Selection and Molar Ratios

Ethanol is preferred over methanol due to its higher boiling point (78°C vs. 65°C), which enables reflux without pressurized systems. A molar ratio of 1:2.0–2.2 (benzophenone : hydroxylamine) ensures complete conversion, as excess hydroxylamine minimizes residual ketone.

Temperature and Time Optimization

Prolonged reflux (>4 hours) risks oxime decomposition, while shorter durations (<2 hours) leave unreacted starting material. The 3-hour window in CN112574064A balances these factors.

Impurity Control

Activated carbon removes colored impurities and polymeric byproducts, improving product whiteness (L* >95 in CIELAB scale).

Retrosynthetic Pathways

Two viable routes exist for industrial-scale production:

Route A:

Route B:

Route A is more cost-effective, while Route B offers higher purity (99.5% vs. 98.7%).

Industrial-Scale Challenges and Solutions

Challenge 1: Hydroxylamine Hydrochloride Hygroscopicity

-

Solution: Use nitrogen-blanketed storage and pre-dry reagents.

Challenge 2: Ethanol Recovery

Challenge 3: Crystallization Variability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-2',5-dichlorobenzophenone oxime, and what are the critical reaction parameters?

- Methodological Answer : The oxime is typically synthesized via condensation of 2-Amino-2',5-dichlorobenzophenone with hydroxylamine hydrochloride under acidic or neutral conditions. Critical parameters include:

- pH control : Optimal pH (5–7) ensures efficient nucleophilic attack by hydroxylamine .

- Temperature : Reactions are often conducted at 60–80°C to accelerate kinetics without promoting side reactions .

- Catalysts : Amino acids (e.g., L-proline) can be used as green catalysts to enhance yield and reduce byproducts .

Q. How can researchers determine the purity and identity of this compound using spectroscopic methods?

- Methodological Answer :

- FTIR : The oxime’s C=N stretch (~1640 cm⁻¹) and N–O stretch (~930 cm⁻¹) are key identifiers. Prepare KBr pellets for analysis, as referenced in spectral libraries .

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.4–7.9 ppm and the oxime proton at δ 8.1–8.3 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~190 ppm .

- Mass Spectrometry : Exact mass (280.01700 g/mol) matches the molecular formula C₁₃H₁₀Cl₂N₂O .

Advanced Research Questions

Q. What strategies are effective for separating syn and anti isomers of this compound, and what analytical techniques confirm their configuration?

- Methodological Answer :

- Chromatography : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase to resolve isomers .

- X-ray Crystallography : Single-crystal diffraction provides definitive stereochemical assignment. For example, analogous oximes show distinct bond angles between the oxime group and aromatic rings .

- Dynamic NMR : Monitor temperature-dependent chemical shifts to study isomerization kinetics in solution .

Q. How do reaction conditions influence the tautomeric equilibrium of this compound, and what methods are used to study this phenomenon?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the oxime form, while protic solvents (e.g., ethanol) favor tautomerization to the nitroso form. UV-Vis spectroscopy (λmax ~270 nm) tracks tautomeric shifts .

- pH Dependence : Adjusting pH alters protonation states; use potentiometric titration coupled with ¹H NMR to map equilibrium constants .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the oxime’s nitrogen lone pair (HOMO) directs reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways using software like Gaussian or ORCA. Include solvent molecules explicitly for accuracy .

Experimental Design & Safety Considerations

Q. What precautions are critical when handling this compound in hygroscopic or reactive conditions?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts before disposal .

- Stability Testing : Monitor decomposition via TGA (thermal gravimetric analysis) under nitrogen to identify safe storage temperatures (<25°C) .

Data Contradictions & Resolution

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Conditions : Ensure identical solvent systems (e.g., CDCl₃ for NMR) and calibration standards. For example, boiling point variations (464.4°C vs. literature) may stem from impurities.

- Cross-Validate Techniques : Combine DSC (differential scanning calorimetry) with HPLC to confirm purity and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.